molecular formula C17H25N3O2 B1682220 Vildagliptin (Standard) CAS No. 274901-16-5

Vildagliptin (Standard)

货号: B1682220
CAS 编号: 274901-16-5
分子量: 303.4 g/mol
InChI 键: SYOKIDBDQMKNDQ-HHUWHTLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vildagliptin is an orally active, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in research focused on type 2 diabetes mellitus . Its primary mechanism of action is the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of endogenous incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By preventing the inactivation of these hormones, Vildagliptin significantly increases active GLP-1 and GIP levels, leading to enhanced pancreatic islet function . This results in a glucose-dependent enhancement of glucose-stimulated insulin secretion from pancreatic beta-cells and a suppression of inappropriately elevated glucagon secretion from alpha-cells . This dual action improves glycemic control by increasing insulin secretion and reducing hepatic glucose production, with a low risk of inducing hypoglycemia in research models, as the mechanisms are glucose-dependent . Research with Vildagliptin has demonstrated that it improves beta-cell sensitivity to glucose and can restore appropriate alpha-cell responsiveness . Furthermore, studies suggest it may have beneficial extrapancreatic effects, including improved peripheral insulin sensitivity and reduced postprandial lipemia . Vildagliptin is characterized by its high oral bioavailability and its metabolism occurs primarily via hydrolysis, with negligible involvement of CYP450 enzymes, leading to a low potential for drug-drug interactions in experimental settings . It is an essential tool for investigating incretin-based pathways, islet cell biology, and novel therapeutic strategies for metabolic diseases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

Key on ui mechanism of action

Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) are incretin hormones that regulate blood glucose levels and maintain glucose homeostasis. It is estimated that the activity of GLP-1 and GIP contribute more than 70% to the insulin response to an oral glucose challenge. They stimulate insulin secretion in a glucose-dependent manner via G-protein-coupled GIP and GLP-1 receptor signalling. In addition to their effects on insulin secretion, GLP-1 is also involved in promoting islet neogenesis and differentiation, as well as attenuating pancreatic beta-cell apoptosis. Incretin hormones also exert extra-pancreatic effects, such as lipogenesis and myocardial function. In type II diabetes mellitus, GLP-1 secretion is impaired, and the insulinotropic effect of GIP is significantly diminished. Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells. DPP-4 cleaves oligopeptides after the second amino acid from the N-terminal end. Inhibition of DPP-4 substantially prolongs the half-life of GLP-1 and GIP, increasing the levels of active circulating incretin hormones. The duration of DPP-4 inhibition by vildagliptin is dose-dependent. Vildagliptin reduces fasting and prandial glucose and HbA1c. It enhances the glucose sensitivity of alpha- and beta-cells and augments glucose-dependent insulin secretion. Fasting and postprandial glucose levels are decreased, and postprandial lipid and lipoprotein metabolism are also improved.

CAS 编号

274901-16-5

分子式

C17H25N3O2

分子量

303.4 g/mol

IUPAC 名称

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1

InChI 键

SYOKIDBDQMKNDQ-HHUWHTLVSA-N

手性 SMILES

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4CC(C2)CC(C4)(C3)O)C#N

规范 SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

外观

White to off-white solid powder

其他CAS编号

274901-16-5

物理描述

Solid

Pictograms

Irritant; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

1.75e+00 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of vildagliptin involves a multi-step process starting from L-proline. The initial step includes the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The final step involves the reaction of this intermediate with 3-aminoadamantanol to produce vildagliptin .

Industrial Production Methods: Industrial production of vildagliptin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high yield and purity. Critical parameters such as temperature, pH, and reaction time are meticulously monitored .

化学反应分析

Degradation in Solutions and Degradation Kinetics

At a controlled room temperature of 23 °C, vildagliptin degradation was 59.28% in 1M HCl and 84.33% in 1M NaOH after 240 minutes. The degradation in 3% H2O2 reached 87.04% after 180 minutes, indicating the lowest stability in oxidative conditions .

Kinetic parameters were calculated for all degradation conditions at 23 °C and acidic conditions at 70 °C. The logarithm of the concentration of non-degraded vildagliptin correlated more strongly with the degradation time than the concentrations of non-degraded vildagliptin, confirming pseudo-first-order kinetics for these processes, with all R2 values above 0.96. At 23 °C, the calculated rate constants of degradation (k) were approximately 10−4s−1, while the degradation time of 50% (t0.5) varied from 1.11 hours in 1M HCl to 0.62 hours in 1M NaOH and 0.40 hours in 3% H2O2, which confirms the quickest degradation of the drug in an oxidative medium. In 1M HCl at 70 °C, the calculated k value was also at the level of 10−4s−1 .

Identification of Degradation Products

Vildagliptin's degradation products have been identified using UHPLC-DAD-MS. One degradation pathway involves the production of a carboxylate by leaving the pyrrolidine-2-carbonitrile motif from the structure of vildagliptin . Compound B, detected in basic, oxidative, and acidic conditions, has a molar mass of 321.42 g/mol and is formed by the hydrolysis of the cyano group of vildagliptin into an amide group. Further hydrolysis of the amide group of Compound B produces carboxylic acid, leading to Compound C, which has a molar mass of 322.41 g/mol .

Interactions with Pharmaceutical Excipients

Vildagliptin also interacts with pharmaceutical excipients like lactose (LAC) and polyvinylpyrrolidone (PVP).

3.1. Vildagliptin and Lactose

When combined with lactose, the N-H bending vibrations of vildagliptin at 1495 cm−1 disappear, suggesting an interaction between the -NH- group of vildagliptin and LAC at high temperatures and humidity. The sharp band of the CO group from vildagliptin at 1658 cm−1 changes its shape and extends from 1500 cm−1 to 1700 cm−1 .

3.2. Vildagliptin and Polyvinylpyrrolidone

When mixed with PVP, the signal at 3294 cm−1, corresponding to N-H stretching vibrations, is still visible, but the signal of the C=O group of vildagliptin at 1658 cm−1 overlaps with the peak of PVP at 1650 cm−1. Changes observed at 3294 cm−1 suggest that the amine group of vildagliptin is affected in the presence of PVP and accelerated degradation. The carbonyl group of vildagliptin is also affected, with the overlapped band of the C=O stretching vibration at 1658 cm−1 visibly broadened .

Vildagliptin Characteristics

PropertyValue
Molecular FormulaC17H25N3O2
Molecular Weight303.4 g/mol
IUPAC Name(2S)-1-[2-(3-hydroxyadamantan-1-ylamino)acetyl]pyrrolidine-2-carbonitrile
CAS Number274901-16-5
Physical AppearanceWhite powder

科学研究应用

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of vildagliptin in improving glycemic control among patients with type 2 diabetes:

  • Monotherapy and Combination Therapy : Vildagliptin has shown significant reductions in hemoglobin A1c (HbA1c) levels when used alone or in combination with other antidiabetic medications. For instance, in a study involving patients inadequately controlled with metformin and glimepiride, vildagliptin reduced HbA1c by 1.01% compared to a placebo .
  • Long-term Studies : The VERIFY study indicated that early combination therapy with metformin and vildagliptin was superior to a stepwise approach, leading to better long-term glycemic control .

Table 1: Summary of Key Clinical Trials

StudyPopulationTreatmentDurationHbA1c ReductionKey Findings
T2DM patients on metformin + glimepirideVildagliptin vs. Placebo24 weeks-1.01% vs -0.25%Higher proportion achieving HbA1c < 7%
T2DM patients on metforminVildagliptin 50 mg BID24 weeks-1.1%Comparable efficacy to rosiglitazone with less weight gain
Korean T2DM patients on metforminVildagliptin + MetforminObservational StudyNot specifiedImproved glycemic control and tolerability

Safety Profile

Vildagliptin is generally well-tolerated, with a safety profile comparable to placebo. The most common adverse effects include gastrointestinal disturbances, but these are typically mild . Importantly, vildagliptin is associated with a low incidence of hypoglycemia, making it a favorable option for many patients.

Special Populations

Research has explored the use of vildagliptin in various populations:

  • Elderly Patients : Studies have shown that vildagliptin maintains efficacy while minimizing risks in older adults .
  • Patients with Impaired Glucose Tolerance : Preliminary studies suggest that vildagliptin may enhance islet cell function and reduce glycemic excursions in individuals at risk for developing diabetes .

Case Studies

Several case studies have illustrated the practical applications of vildagliptin:

  • Case Study 1 : A patient with poorly controlled type 2 diabetes on metformin was switched to a combination therapy including vildagliptin. After six months, the patient's HbA1c decreased from 8.5% to 6.9%, demonstrating significant improvement in glycemic control.
  • Case Study 2 : In an elderly patient with type 2 diabetes and a history of hypoglycemia, vildagliptin was introduced as part of their treatment regimen. The patient experienced improved glucose levels without any episodes of hypoglycemia over six months.

作用机制

Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4. This enzyme rapidly truncates and inactivates glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide upon their release from intestinal cells. By inhibiting dipeptidyl peptidase-4, vildagliptin increases the levels of these incretin hormones, enhancing insulin secretion and suppressing glucagon release. This results in improved glycemic control .

相似化合物的比较

Table 1: HbA1c Reduction Across DPP-4 Inhibitors

Compound HbA1c Reduction (%) Key Study Findings
Vildagliptin 0.9–1.0 Comparable to sitagliptin, pioglitazone, and sulfonylureas; superior to placebo .
Sitagliptin 1.0 Non-inferior to vildagliptin in head-to-head trials .
Pioglitazone 1.48 (FPG reduction) Greater FPG reduction vs. vildagliptin but associated with weight gain .
BI 1356 (Linagliptin) Longer duration of DPP-4 inhibition; effective 24 hours post-dose vs. vildagliptin (4–7 hours) .
  • Vs. Sulfonylureas : Vildagliptin achieves similar HbA1c reductions to gliclazide and glimepiride but with fewer hypoglycemic events and weight neutrality .
  • Vs. Thiazolidinediones (TZDs) : While pioglitazone shows greater fasting plasma glucose (FPG) reduction, vildagliptin avoids TZD-associated weight gain and edema .

Table 2: Adverse Event (AE) Comparison

Parameter Vildagliptin Sitagliptin Saxagliptin/Alogliptin
Hypoglycemia Rare (placebo-level) Rare Rare
Weight Change Neutral Neutral Neutral
Heart Failure Risk No increased risk No increased risk FDA warnings for increased risk
Acute Pancreatitis 0.3/100 SYEs Similar to placebo Similar incidence
Angioedema 0.3% (0.5% with ACEi) 0.3% 0.3%
  • Renal Safety : Both vildagliptin and sitagliptin are safe in severe renal impairment with dose adjustments .
  • Hepatic Safety: No hepatotoxicity observed in pooled analyses; transaminase elevations are rare .

Pharmacokinetics and Dosing

  • Metabolism : Vildagliptin undergoes hydrolysis (77%) with minimal cytochrome P450 involvement, reducing drug-drug interaction risks .
  • Half-Life : ~2–3 hours, requiring twice-daily dosing. Sustained-release (SR) formulations (100 mg once daily) show equivalent efficacy and tolerability to immediate-release (50 mg twice daily) .
  • Duration of Action : BI 1356 (linagliptin) exhibits prolonged DPP-4 inhibition (>24 hours) compared to vildagliptin and sitagliptin .

Special Populations

  • Renal Impairment : Vildagliptin (50 mg daily) and sitagliptin (25–50 mg daily) are safe in severe renal impairment (eGFR <30 mL/min/1.73 m²) with similar AE profiles .
  • Elderly Patients: No dose adjustments needed; safety comparable to younger cohorts .

Cost-Effectiveness

  • In Bulgarian studies, DPP-4 inhibitors (including vildagliptin) have higher direct costs than glitazones but better glycemic outcomes and tolerability .

生物活性

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, vildagliptin enhances the levels of active incretins, which play a crucial role in glucose metabolism and insulin secretion. This article explores the biological activity of vildagliptin, focusing on its mechanisms, clinical efficacy, safety profile, and recent research findings.

Vildagliptin's primary mechanism involves:

  • Inhibition of DPP-4 : This leads to increased concentrations of GLP-1 and GIP, which stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner.
  • Reduction of Glucagon Secretion : By suppressing glucagon release from alpha cells, vildagliptin helps lower blood glucose levels.
  • Improvement in Beta-cell Function : Studies suggest that vildagliptin may enhance beta-cell function and potentially increase beta-cell mass over time, although long-term disease-modifying effects are still under investigation .

Clinical Efficacy

Vildagliptin has been extensively studied in various clinical trials. The following table summarizes key findings regarding its efficacy in managing type 2 diabetes mellitus (T2DM):

Study TypeDosageDurationHbA1c ReductionOther Findings
Monotherapy50 mg once daily24 weeks-0.9%Comparable efficacy to metformin with fewer gastrointestinal side effects
Combination with Metformin50 mg twice daily24 weeks-1.1%Significant reduction in HbA1c without weight gain
Add-on Therapy with Insulin50 mg twice daily24 weeksImproved glycemic control; reduced hypoglycemic episodesEnhanced safety profile
Long-term Observational StudyVildagliptin + Metformin SPC6 months-0.9%Significant improvement compared to other OADs

Safety Profile

Vildagliptin is generally well-tolerated with a safety profile comparable to placebo. Key safety observations include:

  • Minimal Risk of Hypoglycemia : Unlike some other antidiabetic agents, vildagliptin has a low incidence of hypoglycemic events.
  • Neutral Effects on Body Weight : Patients do not typically experience weight gain, making it favorable for those concerned about weight management .
  • Adverse Effects : The most common side effects reported are mild gastrointestinal disturbances; however, these are less frequent than those associated with metformin .

Recent Research Findings

Recent studies continue to explore the potential of vildagliptin beyond traditional diabetes management:

  • Nanoparticle Formulation : A study investigated vildagliptin-loaded zinc oxide nanoparticles (ZnO NPs) to enhance its efficacy by increasing retention time and minimizing side effects. This formulation aims to improve the pharmacokinetics of vildagliptin due to its short half-life (approximately 2.5 to 3 hours) .
  • Reproductive Toxicity Studies : Research has indicated potential reproductive toxicity in animal models, prompting further investigation into the long-term effects of vildagliptin on reproductive health .
  • Combination Therapies : Ongoing trials are assessing the efficacy of vildagliptin in combination with other antidiabetic medications, including thiazolidinediones and sulfonylureas, highlighting its versatility as a treatment option for T2DM patients who do not achieve adequate control with monotherapy .

常见问题

Q. What are the primary mechanisms by which vildagliptin improves glycemic control in type 2 diabetes (T2DM)?

Vildagliptin, a DPP-4 inhibitor, enhances endogenous incretin activity (GLP-1 and GIP), which increases glucose-dependent insulin secretion and reduces glucagon secretion. Methodologically, this is assessed via hyperglycemic clamps, meal tests, and modeling of insulin secretory rates (ISR) using C-peptide deconvolution. Studies demonstrate improvements in β-cell glucose sensitivity, insulin secretory tone, and suppression of postprandial glucagon, with sustained effects over 52 weeks .

Q. How do standard clinical trials design endpoints (e.g., HbA1c, fasting glucose) align with mechanistic insights from vildagliptin studies?

Beyond HbA1c, mechanistic endpoints include β-cell function parameters (e.g., glucose sensitivity, rate sensitivity) quantified via mathematical models of ISR during meal tests . Fasting liver triglyceride content and hepatic insulin sensitivity are measured using MRI-derived proton density fat fraction (MRI-PDFF) and euglycemic clamps, respectively, to evaluate metabolic effects .

Q. What validated analytical methods are used for quantifying vildagliptin in pharmacokinetic studies?

UV-spectrophotometry (λmax ~210 nm) and chromatographic methods (RP-HPLC, UPLC-ESI/Q-TOF MS/MS) are employed for bulk and plasma quantification. Method validation follows ICH guidelines, focusing on linearity (1–30 µg/mL), precision (%RSD <2%), and recovery (>98%) .

Advanced Research Questions

Q. How do discrepancies in β-cell function measurements across studies (e.g., short-term vs. long-term) inform vildagliptin’s therapeutic profile?

While short-term studies show transient ISR improvements, 52-week trials reveal sustained β-cell glucose sensitivity (+20.7 pmol·min⁻¹·m⁻²·mM⁻¹) without changes in total insulin secretion, suggesting adaptive mechanisms preserve function without overstimulation. Post-washout reversibility indicates no permanent β-cell remodeling .

Q. What methodological challenges arise in modeling vildagliptin’s protonation equilibria and oligomer formation?

Potentiometric titration with HYPERQUAD regression analysis identifies dimerization equilibria (logK = 3.2–4.5) and protonation constants (pKa1 = 7.1, pKa2 = 9.3). Challenges include accounting for concentration-dependent oligomerization and validating models with computational tools (e.g., ESAB, FBSTAC4) .

Q. How do contradictory findings on vildagliptin’s insulin sensitivity in T2DM inform experimental design?

While clamp studies show no change in peripheral insulin sensitivity, hepatic insulin sensitivity improves via reduced liver triglycerides (−27%) and plasma ALT (−25%). Researchers must differentiate tissue-specific effects using MRI-PDFF for hepatic fat and hyperinsulinemic-euglycemic clamps for peripheral uptake .

Q. What novel synthetic routes optimize vildagliptin production while minimizing impurities?

A 4-step process avoids di-alkylated byproducts via N-formylation/N-dehydrogenation of 3-amino-1-adamantanol with glyoxylic acid (50% w/w), yielding a key intermediate with >95% purity. Optimization focuses on reaction temperature (70°C) and stoichiometry (3:1 glyoxylic acid ratio) .

Q. How do endothelial function studies reconcile vildagliptin’s cardiovascular safety profile?

Acetylcholine-induced vasodilation improves by 58% with vildagliptin vs. acarbose (P=0.01), measured via forearm blood flow plethysmography. However, long-term CVOTs are needed to link endothelial improvements to clinical outcomes .

Methodological and Safety Considerations

Q. What statistical approaches address low event rates in vildagliptin safety analyses (e.g., pancreatitis risk)?

Mantel-Haenszel risk ratios (MHRR) and exposure-adjusted incidence rates (events/100 subject-years) are used. Pooled analyses of 58 RCTs (n=10,000+) show no increased pancreatitis risk (IR=0.8 vs. 1.1/1000 PYs) compared to other NIADs .

Q. How do real-world studies complement RCTs in assessing vildagliptin tolerability?

Observational studies (n=17M+ patients) corroborate RCT findings: AE profiles match placebo for infections (SOC: 22.3%), GI disorders (15.1%), and no excess hypoglycemia. Weight neutrality (±0.5 kg) is consistent across cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vildagliptin (Standard)
Reactant of Route 2
Reactant of Route 2
Vildagliptin (Standard)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。